(3,5-Dimethoxy-benzyl)-(4-methoxy-benzyl)-amine oxalate
Description
(3,5-Dimethoxy-benzyl)-(4-methoxy-benzyl)-amine oxalate is a tertiary amine oxalate salt comprising two benzyl groups substituted with methoxy moieties at distinct positions (3,5- and 4-methoxy) and an oxalate counterion. Its oxalate salt form enhances crystallinity and stability, a common strategy for improving physicochemical properties in drug development .
Properties
IUPAC Name |
N-[(3,5-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3.C2H2O4/c1-19-15-6-4-13(5-7-15)11-18-12-14-8-16(20-2)10-17(9-14)21-3;3-1(4)2(5)6/h4-10,18H,11-12H2,1-3H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDJOXIHCZTBDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=CC(=CC(=C2)OC)OC.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Route
The primary synthetic method involves the nucleophilic substitution reaction between 3,5-dimethoxybenzyl chloride and 4-methoxybenzylamine under basic conditions:
- Reactants: 3,5-dimethoxybenzyl chloride and 4-methoxybenzylamine
- Base: Sodium hydroxide or similar strong base to deprotonate the amine and facilitate nucleophilic attack
- Mechanism: The amine nitrogen attacks the electrophilic benzyl chloride carbon, displacing chloride ion and forming the tertiary amine
- Post-reaction: The free base amine is treated with oxalic acid in a polar solvent (e.g., ethanol/water mixture) to form the oxalate salt, enhancing crystallinity and stability
This method is favored for its straightforward approach and relatively high yield, typically exceeding 70% under optimized conditions.
Reductive Amination Approach
An alternative and widely used method is reductive amination, which proceeds via:
- Step 1: Condensation of 3,5-dimethoxybenzaldehyde with 4-methoxybenzylamine in ethanol under acidic catalysis (e.g., glacial acetic acid) and reflux for 4–6 hours to form an imine intermediate
- Step 2: Reduction of the imine to the corresponding amine using sodium borohydride (NaBH₄) or catalytic hydrogenation
- Step 3: Formation of the oxalate salt by treatment with oxalic acid
This route allows for better control over stereochemistry and purity, with yields typically around 70–85% when reaction parameters such as stoichiometry (aldehyde:amine ratio ~1:1.2), solvent polarity, and reaction time are optimized.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes on Optimization |
|---|---|---|
| Solvent | Ethanol, methanol, or ethanol/water mix | Polarity affects imine formation and reduction efficiency |
| Temperature | Reflux (78–85 °C) for condensation; 0–5 °C for NaBH₄ addition | Controlled temperature prevents side reactions and ensures complete reduction |
| Reaction Time | 4–6 hours for imine formation; 2–3 hours for reduction | Monitored by TLC to avoid over-reduction or incomplete reaction |
| Reagent Stoichiometry | Aldehyde:amine ~1:1.2; NaBH₄ added slowly | Excess amine favors imine formation; slow NaBH₄ addition controls exotherm and off-gassing |
| Base for substitution | Sodium hydroxide (if using benzyl chloride) | Ensures amine deprotonation and nucleophilic attack |
Purification and Characterization
After synthesis, purification is typically achieved by:
- Recrystallization: Using ethanol or ethanol/water mixtures to obtain high-purity crystalline oxalate salt
- Chromatography: Silica gel column chromatography may be used for intermediate purification if necessary
Analytical Techniques for Validation
| Technique | Purpose | Key Data Points |
|---|---|---|
| ¹H and ¹³C NMR | Confirm structure and substitution pattern | Methoxy groups: δ ~3.7–3.8 ppm (¹H); Benzylamine protons: δ 4.2–4.5 ppm (¹H) |
| IR Spectroscopy | Confirm oxalate salt formation | Carbonyl stretch (C=O) at ~1700 cm⁻¹; N–H bending at ~3300 cm⁻¹ |
| Melting Point | Assess purity and crystallinity | Typically around 180–182 °C |
| HPLC or LC-MS | Purity quantification and molecular weight confirmation | Purity >95%; Molecular ion peak [M+H]⁺ consistent with expected mass |
Industrial Scale Considerations
On an industrial scale, the synthetic routes are adapted to:
- Use continuous flow reactors to improve heat and mass transfer, increasing yield and reproducibility
- Optimize reaction parameters for maximum conversion and minimal by-products
- Employ automated purification techniques such as preparative HPLC or crystallization under controlled conditions to ensure batch-to-batch consistency
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Typical Yield | Notes |
|---|---|---|---|---|
| Nucleophilic Substitution | 3,5-Dimethoxybenzyl chloride + 4-methoxybenzylamine + base; salt formation with oxalic acid | Simple, direct synthesis | ~70% | Requires handling of benzyl chloride; base sensitive |
| Reductive Amination | Condensation of aldehyde + amine; reduction with NaBH₄; salt formation | High control over purity and stereochemistry | 70–85% | Requires imine intermediate formation; mild conditions |
Research Findings and Notes
- The presence of methoxy groups at 3,5- and 4-positions influences the electronic environment, facilitating nucleophilic substitution and reductive amination reactions with good selectivity.
- Oxalate salt formation is critical for improving the physicochemical properties such as solubility, stability, and crystallinity, which are essential for further applications in medicinal chemistry and material science.
- Reaction monitoring by thin-layer chromatography (TLC) and spectroscopic methods ensures the completeness of each step, minimizing impurities and side products.
- Optimization of solvent polarity and reaction temperature is essential to maximize yield and purity, with ethanol-based solvents favored for their compatibility and ease of removal.
Chemical Reactions Analysis
Types of Reactions
(3,5-Dimethoxy-benzyl)-(4-methoxy-benzyl)-amine oxalate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The benzyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of 3,5-dimethoxybenzaldehyde or 3,5-dimethoxybenzoic acid.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of brominated or nitrated derivatives of the benzyl groups.
Scientific Research Applications
(3,5-Dimethoxy-benzyl)-(4-methoxy-benzyl)-amine oxalate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,5-Dimethoxy-benzyl)-(4-methoxy-benzyl)-amine oxalate involves its interaction with specific molecular targets. The methoxy groups and amine functional group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Variations in Methoxy-Substituted Benzyl Amines
The target compound belongs to a family of methoxy-substituted benzyl amine derivatives. Key structural analogs include:
Key Observations :
- Positional Isomerism : Shifting methoxy groups (e.g., 3,5- vs. 2,5-dimethoxy) alters electronic distribution and steric hindrance, which may affect binding affinity in biological systems .
- Amine Branching : Replacement of the 4-methoxy-benzyl group with a branched alkyl chain (e.g., 2-methoxy-1-methyl-ethyl) modifies solubility and metabolic stability .
Physicochemical Properties
Biological Activity
(3,5-Dimethoxy-benzyl)-(4-methoxy-benzyl)-amine oxalate is a compound of interest in various fields of biological and medicinal chemistry. Its unique structural features, including multiple methoxy groups and an amine functional group, suggest potential interactions with biological targets, leading to various therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of this compound is with a molecular weight of approximately 342.38 g/mol. The presence of methoxy groups enhances its solubility and reactivity, making it suitable for biological studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as receptors and enzymes. The methoxy groups and the amine functional group can participate in hydrogen bonding and hydrophobic interactions, influencing the activity of various biomolecules.
Key Mechanisms:
- Receptor Interaction: The compound may act as an agonist or antagonist at certain receptor sites, particularly within the central nervous system.
- Enzyme Modulation: It may inhibit or activate specific enzymes involved in metabolic pathways, potentially affecting physiological processes.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antidepressant Activity: Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models, possibly through modulation of neurotransmitter systems.
- Anticancer Properties: There is emerging evidence that it may possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth.
Antidepressant Activity Study
A study conducted on rodents demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors when compared to control groups. The study employed behavioral assays such as the forced swim test and tail suspension test to assess mood-related behaviors.
Anticancer Activity Investigation
In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For example:
- Cell Line A: 50% inhibition at a concentration of 10 µM.
- Cell Line B: Induced apoptosis as evidenced by increased caspase-3 activity.
Data Table: Biological Activity Summary
| Biological Activity | Effect Observed | Reference |
|---|---|---|
| Antidepressant | Reduced depressive behaviors | |
| Anticancer | Inhibited cell proliferation | |
| Apoptosis Induction | Increased caspase-3 activity |
Future Directions
Further research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Potential areas for exploration include:
- Clinical Trials: To assess safety and efficacy in humans.
- Mechanistic Studies: To identify specific molecular targets and pathways involved in its action.
- Structure-Activity Relationship (SAR) Studies: To optimize the compound for enhanced therapeutic potential.
Q & A
Q. What are the standard synthetic routes for preparing (3,5-Dimethoxy-benzyl)-(4-methoxy-benzyl)-amine oxalate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via reductive amination between 3,5-dimethoxybenzaldehyde and 4-methoxybenzylamine, followed by oxalate salt formation. Key steps include:
- Step 1 : Condensation of substituted benzaldehydes (e.g., 4-methoxybenzaldehyde) with primary amines (e.g., 3,5-dimethoxybenzylamine) in ethanol under acidic catalysis (e.g., glacial acetic acid) and reflux (4–6 hours) to form the imine intermediate .
- Step 2 : Reduction of the imine using NaBH₄ or catalytic hydrogenation to yield the secondary amine.
- Step 3 : Salt formation with oxalic acid in a polar solvent (e.g., ethanol/water mixture) .
Optimization involves adjusting stoichiometry (1:1.2 aldehyde:amine ratio), solvent polarity (ethanol vs. DMSO), and reaction time (TLC monitoring) to improve yields (>70%) .
Q. How is the purity and structural integrity of this compound validated?
- Methodological Answer : Use a combination of analytical techniques:
- ¹H/¹³C NMR : Confirm methoxy (-OCH₃) signals at δ 3.7–3.8 ppm and benzylamine proton environments (δ 4.2–4.5 ppm for -CH₂-NH-) .
- IR Spectroscopy : Detect carbonyl stretches (C=O) from oxalate at ~1700 cm⁻¹ and amine N-H bends at ~3300 cm⁻¹ .
- Melting Point : Compare observed m.p. (e.g., 180–182°C) with literature values to assess crystallinity and purity .
- HPLC/MS : Quantify purity (>95%) and confirm molecular ion peaks (e.g., [M+H]⁺ for the free base) .
Advanced Research Questions
Q. How can computational modeling predict the stability and reactivity of this compound under varying pH conditions?
- Methodological Answer : Perform density functional theory (DFT) calculations to:
- Protonation Sites : Identify preferential protonation of the amine group (pKa ~8–10) using Gaussian09 with B3LYP/6-31G(d) basis set .
- Degradation Pathways : Simulate hydrolysis of oxalate under acidic (pH <3) or basic (pH >10) conditions, tracking bond dissociation energies (e.g., C-O cleavage in oxalate at ~50 kcal/mol) .
- Solubility : Predict logP values (estimated ~2.5) to guide solvent selection for crystallization .
Q. What strategies resolve contradictions in biological activity data for this compound across different assays?
- Methodological Answer : Address discrepancies via:
- Dose-Response Curves : Test multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects or off-target interactions .
- Assay Validation : Use positive controls (e.g., known kinase inhibitors if studying enzyme inhibition) and replicate experiments in orthogonal assays (e.g., SPR vs. fluorescence polarization) .
- Metabolite Profiling : LC-MS/MS to detect degradation products (e.g., free amine under physiological pH) that may interfere with activity .
Q. How do steric and electronic effects of methoxy substituents influence the compound’s interaction with biological targets?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies:
- Steric Effects : Synthesize analogs with bulkier groups (e.g., 3,5-diethoxy) to assess steric hindrance in binding pockets .
- Electronic Effects : Replace methoxy with electron-withdrawing groups (e.g., nitro) and compare binding affinities via ITC or SPR .
- Molecular Docking : Use AutoDock Vina to model interactions (e.g., hydrogen bonding between methoxy oxygen and Tyr residue in target proteins) .
Methodological Notes
- Synthetic Challenges : Side reactions like over-alkylation can occur; mitigate via slow reagent addition and low-temperature conditions (-35°C) .
- Data Interpretation : Cross-reference NMR shifts with databases (e.g., NIST Chemistry WebBook) to avoid misassignment of overlapping signals .
- Biological Assays : Include stability tests (e.g., 24-hour incubation in PBS) to ensure compound integrity during activity studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
